4-Phenyl-1,2-dihydronaphthalene
Overview
Description
4-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system
Mechanism of Action
Target of Action
It’s known that this compound is synthesized via single-electron oxidation of methylenecyclopropanes (mcps) .
Mode of Action
The mode of action of 4-Phenyl-1,2-dihydronaphthalene involves a direct single-electron oxidation of MCPs . This process is facilitated by merging visible light photoredox catalysis and cobalt catalysis . The interaction with its targets results in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives .
Biochemical Pathways
The compound is synthesized through a process that involves visible light photoredox catalysis and cobalt catalysis , suggesting it may influence pathways related to these processes.
Result of Action
The compound is known to be involved in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives , suggesting it may have a role in the synthesis of these derivatives.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves the use of visible light photoredox catalysis , suggesting that light conditions may influence its action. Additionally, the use of cobalt catalysis implies that the presence of certain metal ions could also affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods, including the Friedel-Crafts alkylation of naphthalene with benzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including quinones and hydroquinones.
Reduction: Reduction typically results in the formation of tetralin derivatives.
Substitution: Substitution reactions can produce mono- or di-substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenylnaphthalene
2-Phenylnaphthalene
Tetralin
1-Methylnaphthalene
Properties
IUPAC Name |
4-phenyl-1,2-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTVTLYXBAHXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225664 | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-40-1 | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,2-dihydronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-1,2-dihydronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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